molecular formula C15H12O B8521708 5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 80636-41-5

5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No. B8521708
CAS RN: 80636-41-5
M. Wt: 208.25 g/mol
InChI Key: POJWDSXMMWGVOG-UHFFFAOYSA-N
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Description

5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80636-41-5

Product Name

5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

5-phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

InChI

InChI=1S/C15H12O/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)9-14-15(12)16-14/h1-8,14-15H,9H2

InChI Key

POJWDSXMMWGVOG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)C3=CC=CC(=C31)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 47.5 g (0.234 mole) of m-chloroperbenzoic acid (85% purity) in 390 ml of chloroform was cooled to 0° C. To this was added dropwise a solution of 45 g (0.234 mole) of 7-phenyl-1H-indene (which may be prepared as in Example 1G) in 110 ml of chloroform. After complete addition, the mixture was stirred for 21/2 hours, then was allowed to stand for 21 hours at 0° C. With the temperature in the range of 0°-5° C., 100 ml of a 10% aqueous solution of sodium hydroxide, then 50 ml of a 10% aqueous solution of sodium sulfate, were added dropwise with stirring. After complete addition the two-phase mixture was stirred for 30 minutes. The organic phase was separated, washed first with a dilute aqueous solution of sodium bicarbonate, then with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give 47.7 g of 1,2-epoxy-4-phenyindane as a pale yellow oil, 97% purity by gas chromatographic analysis.
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110 mL
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